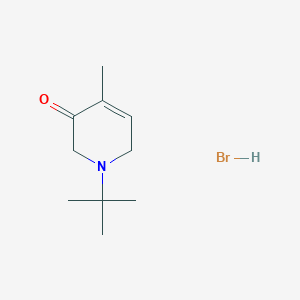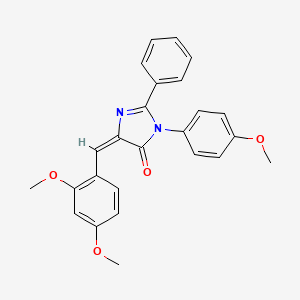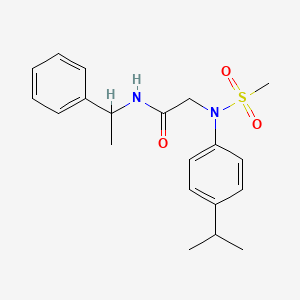![molecular formula C19H25NO B4895511 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that produces effects similar to those of cocaine and amphetamines. MDPV was first synthesized in the 1960s, and it has gained popularity as a recreational drug in recent years. However, the focus of
Mécanisme D'action
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels produces the stimulant effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine also has affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. Prolonged use of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can lead to addiction, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has several advantages as a research tool, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its potential for abuse and adverse effects limit its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, including the development of new synthetic cathinones with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine use and its potential as a treatment for psychiatric disorders. Finally, more studies are needed to elucidate the mechanisms of action of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine and other psychoactive substances.
Méthodes De Synthèse
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method for synthesizing 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine is the Mannich reaction, which involves the condensation of 1-(4-methoxyphenyl)-2-propanone with formaldehyde and dimethylamine.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has been studied extensively for its potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used as a model compound to study the structure-activity relationships of synthetic cathinones. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has also been used to study the mechanisms of action of psychoactive substances and their effects on the brain.
Propriétés
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14-10-15(2)12-20(11-14)13-16-8-9-19(21-3)18-7-5-4-6-17(16)18/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYMHUDACFSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C3=CC=CC=C23)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)


![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)
![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)